

Spectroscopic Profile of Methyl 2-isocyanatobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-isocyanatobenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 2-isocyanatobenzoate** ($C_9H_7NO_3$), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Chemical Structure and Properties

- IUPAC Name: **Methyl 2-isocyanatobenzoate**
- CAS Number: 1793-07-3
- Molecular Formula: $C_9H_7NO_3$ [\[1\]](#)
- Molecular Weight: 177.16 g/mol
- Appearance: Solid
- Melting Point: 45-49 °C
- Boiling Point: 101 °C at 2 mmHg

Spectroscopic Data

The following tables summarize the predicted and available spectroscopic data for **methyl 2-isocyanatobenzoate**. Direct experimental data for this specific compound is not widely available in public databases; therefore, the NMR and IR data are predicted based on the analysis of structurally similar compounds, such as methyl 4-isocyanatobenzoate and methyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.90 - 8.10	d	1H	Aromatic H (ortho to - COOCH_3)
~7.10 - 7.60	m	3H	Aromatic H
~3.90	s	3H	$-\text{OCH}_3$

Table 2: Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (ester)
~135	C-NCO
~133	Aromatic CH
~131	Aromatic CH
~129	C-COOCH_3
~125	N=C=O
~124	Aromatic CH
~52	$-\text{OCH}_3$

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2270 - 2240	Strong	Asymmetric stretching of isocyanate (-N=C=O)
~1720	Strong	C=O stretching of ester
~1600, ~1490	Medium	C=C stretching of aromatic ring
~1250	Strong	C-O stretching of ester
~750	Strong	C-H bending of ortho-disubstituted benzene

Mass Spectrometry (MS)

The predicted mass spectrometry data is based on the molecular weight and common fragmentation patterns of esters and aromatic compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Adduct/Fragment Ion
177	[M] ⁺ (Molecular Ion)
178	[M+H] ⁺
200	[M+Na] ⁺
146	[M - OCH ₃] ⁺
118	[M - COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **methyl 2-isocyanatobenzoate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl 2-isocyanatobenzoate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer acquisition time and a higher number of scans will be necessary compared to ^1H NMR.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

FT-IR Spectroscopy

- Sample Preparation: As **methyl 2-isocyanatobenzoate** is a solid, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or the KBr pellet press.

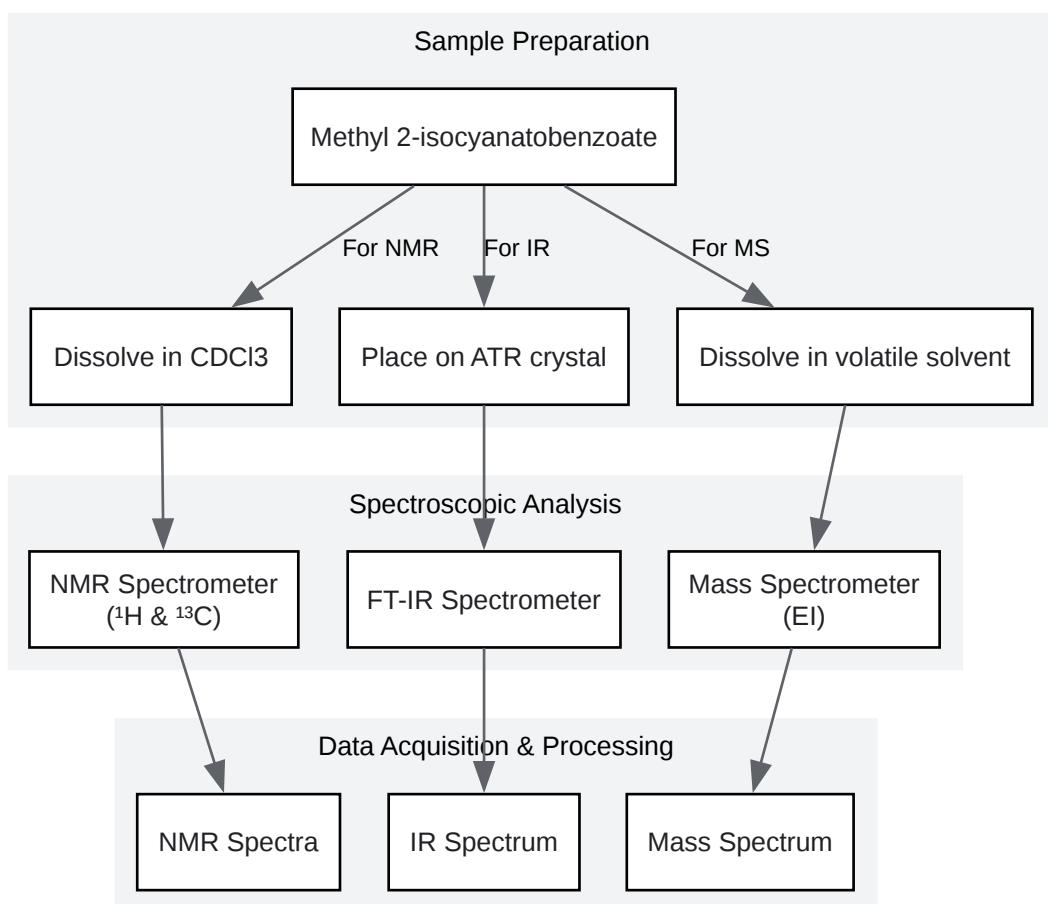
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **methyl 2-isocyanatobenzoate** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.^[2] Further dilute this solution to the low $\mu\text{g}/\text{mL}$ or ng/mL range.^[2]
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, or a direct insertion probe.
- Data Acquisition:
 - For GC-MS, inject a small volume of the prepared sample onto the GC column. The compound will be separated and then introduced into the mass spectrometer.
 - Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).
 - The standard electron energy for EI is 70 eV.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **methyl 2-isocyanatobenzoate**.



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Caption: Workflow for spectroscopic analysis of **methyl 2-isocyanatobenzoate**.

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References

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